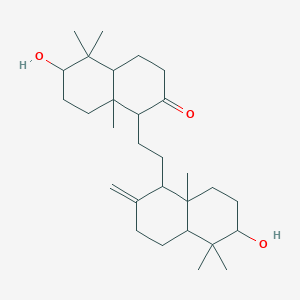

26-r-8-Oxo-alpha-ocerin

Description

Overview of Triterpenoid (B12794562) Natural Products in Academic Research

Triterpenoids are a large and structurally diverse class of natural products, composed of thirty carbon atoms derived from the cyclization of squalene. targetmol.comnih.gov Found widely in plants, fungi, and marine organisms, these compounds have long been a cornerstone of traditional medicine and a fertile ground for modern drug discovery. targetmol.comgentaur.it Academic research has extensively documented their broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. nih.govbinran.ruresearchgate.net The complex architectures of triterpenoids present fascinating challenges for chemical synthesis and have spurred the development of innovative metabolic engineering and synthetic biology approaches to produce and modify these molecules for therapeutic applications. ebi.ac.uk Their potential to modulate key signaling pathways involved in human diseases ensures their continued prominence in pharmaceutical and biomedical research. nih.gov

Classification and Structural Context of 26-r-8-Oxo-alpha-ocerin within the Triterpene Family

Triterpenoids are broadly classified based on their carbon skeletons, with major groups including tetracyclic and pentacyclic structures. nih.govbiocrick.com 26-r-8-Oxo-alpha-ocerin, with its chemical formula C₂₉H₄₈O₃, belongs to the tetracyclic triterpenoid group. binran.rubiocrick.com Specifically, it is classified as an onocerane-type triterpenoid. medchemexpress.comnih.gov

The onoceranes are a sub-group of tetracyclic triterpenoids characterized by a symmetrical skeleton, which is biochemically related to the serratane triterpenoids. nih.gov The parent compound, α-onocerin, features a distinctive structure formed by the cyclization of both ends of dioxidosqualene. nih.gov 26-r-8-Oxo-alpha-ocerin, as its name "26-Nor-8-oxo" implies, is a derivative of α-onocerin. The "Nor" prefix indicates the removal of a carbon atom (at position 26), and the "oxo" group signifies the presence of a ketone at the 8th position of the core structure. biocrick.comtandfonline.com

This compound has been successfully isolated from clubmosses, particularly from the species Lycopodium obscurum L. binran.rutandfonline.com and is also associated with Lycopodium clavatum. cymitquimica.comchemfaces.cn The Lycopodiaceae family is a well-known source of unique triterpenoids, especially those of the serratane and onocerane classes. gentaur.it

Table 1: Chemical and Physical Properties of 26-r-8-Oxo-alpha-ocerin

| Property | Value | Source(s) |

| Synonym | 26-Nor-8-oxo-alpha-onocerin | binran.rutandfonline.com |

| CAS Number | 125124-68-7 | tandfonline.com |

| Molecular Formula | C₂₉H₄₈O₃ | binran.rubiocrick.com |

| Molecular Weight | 444.7 g/mol | biocrick.com |

| Natural Source | Lycopodium obscurum L. | binran.rutandfonline.com |

| Compound Class | Tetracyclic Triterpenoid (Onocerane-type) | medchemexpress.comnih.gov |

Rationale for Dedicated Scholarly Inquiry into 26-r-8-Oxo-alpha-ocerin

The scientific interest in 26-r-8-Oxo-alpha-ocerin stems primarily from the established therapeutic potential of triterpenoids and the ongoing search for novel bioactive compounds. Triterpenoids are known to possess a range of biological activities, with a significant focus on their potential in treating bone-related disorders like osteoporosis. Many triterpenoids have demonstrated the ability to promote the differentiation and proliferation of osteoblasts, the cells responsible for new bone formation.

The specific rationale for investigating 26-r-8-Oxo-alpha-ocerin is centered on its reported osteogenic activity. targetmol.comresearchgate.nettandfonline.com Research into compounds that can stimulate bone growth is critical for developing new treatments for osteoporosis and other conditions characterized by bone loss. The isolation of 26-r-8-Oxo-alpha-ocerin from a natural source, Lycopodium obscurum, presents an opportunity to study a novel chemical scaffold for potential therapeutic applications in bone health. binran.ru Its unique onocerane skeleton, modified with a nor-group and an oxo-functionality, makes it a target for structure-activity relationship studies to understand how these specific chemical features contribute to its biological effects.

Table 2: Reported Biological Activity of 26-r-8-Oxo-alpha-ocerin

| Biological Activity | Description | Research Methods Mentioned | Source(s) |

| Osteogenic Activity | Can promote the proliferation rate of osteoblasts. | MTT assay, alkaline phosphatase (ALP) kit | tandfonline.com |

| The effect is reported to be time-dependent, concentration-dependent, and differentiation state-dependent. | Not specified | researchgate.nettandfonline.com |

The primary research identifying this compound was conducted by Deng et al. (2009), who isolated and elucidated the structure of five triterpenoids, including 26-Nor-8-oxo-alpha-onocerin, from the ethyl acetate (B1210297) extract of Lycopodium obscurum L. binran.ru While detailed quantitative data on its osteogenic activity is not widely published in primary research literature, multiple sources consistently report its ability to promote osteoblast proliferation, suggesting this as the key area of scientific interest for this particular molecule. researchgate.nettandfonline.com

Properties

IUPAC Name |

6-hydroxy-1-[2-(6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O3/c1-18-8-12-22-26(2,3)24(31)14-16-28(22,6)19(18)9-10-20-21(30)11-13-23-27(4,5)25(32)15-17-29(20,23)7/h19-20,22-25,31-32H,1,8-17H2,2-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVFWIFZKRQOJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(=C)C(C2(CCC1O)C)CCC3C(=O)CCC4C3(CCC(C4(C)C)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

Identification of Biological Sources of 26-Nor-8-oxo-alpha-onocerin

The primary and most definitively identified biological source of 26-Nor-8-oxo-alpha-onocerin is the clubmoss Lycopodium obscurum L., a species belonging to the Lycopodiaceae family. nih.govresearchgate.net Phytochemical studies focused on the triterpenoid (B12794562) constituents of this plant have successfully isolated and identified this specific compound from its air-dried whole plant material. nih.govresearchgate.net

While 26-Nor-8-oxo-alpha-onocerin itself is specifically cited as being from L. obscurum, the broader class of serratane-type triterpenoids, to which it belongs, is characteristic of the Lycopodium genus. researchgate.netresearchgate.net This suggests that related species may also be potential, though unconfirmed, sources of this or structurally similar compounds.

Table 1: Documented and Potential Biological Sources of Serratane Triterpenoids

| Species | Compound Class | Specific Compound Isolated | Reference |

|---|---|---|---|

| Lycopodium obscurum L. | Onoceranoid/Serratane Triterpenoid | 26-Nor-8-oxo-alpha-onocerin | nih.govresearchgate.net |

| Lycopodium clavatum | Serratane Triterpenoid | Other serratane triterpenoids (e.g., serratenediol) | researchgate.netnih.gov |

| Lycopodium japonicum | Serratane Triterpenoid | Other serratane triterpenoids (e.g., tohogenol) | researchgate.netfao.org |

Advanced Chromatographic and Extraction Techniques for Isolation

The isolation of 26-Nor-8-oxo-alpha-onocerin from its plant matrix is a multi-step process that begins with extraction and is followed by sophisticated chromatographic separation.

The initial step typically involves the extraction from air-dried, powdered whole plants of Lycopodium obscurum. nih.govresearchgate.net An organic solvent, such as methanol or ethanol, is used to create a crude extract. bohrium.com This crude extract is then often subjected to solvent partitioning. For serratane triterpenoids, partitioning into ethyl acetate (B1210297) (EtOAc) is a common and effective step, as these compounds are predominantly found in this fraction. nih.govresearchgate.netnih.gov

Following extraction and partitioning, the concentrated EtOAc extract, rich in triterpenoids, undergoes several stages of column chromatography. Researchers utilize a combination of normal-phase (typically silica (B1680970) gel) and reverse-phase (e.g., C18) column chromatography to separate the complex mixture into its individual components. nih.govresearchgate.net For particularly challenging separations of similar compounds within the Lycopodium genus, additional techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are employed to achieve high purity. bohrium.com

Table 2: Summary of Isolation Techniques for Serratane Triterpenoids

| Technique | Purpose | Common Implementation | Reference |

|---|---|---|---|

| Solvent Extraction | Create a crude extract from plant material | Maceration or soxhlet extraction with methanol or ethanol | bohrium.com |

| Solvent Partitioning | Concentrate the target compounds | Liquid-liquid extraction into ethyl acetate (EtOAc) | nih.govresearchgate.netnih.gov |

| Normal-Phase Chromatography | Initial separation of compounds | Silica gel column chromatography | nih.govresearchgate.net |

| Reverse-Phase Chromatography | Further purification based on polarity | C18 silica gel column chromatography | nih.govresearchgate.net |

Purity Assessment and Analytical Validation Strategies

Once a compound is isolated, its structural identity and purity must be rigorously confirmed. For 26-Nor-8-oxo-alpha-onocerin and related triterpenoids, this is accomplished through a combination of powerful spectroscopic techniques.

The elucidation of the compound's complex, multi-ring structure relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov A full suite of NMR experiments, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (e.g., COSY, HSQC, HMBC), is used to piece together the exact atomic connectivity and stereochemistry of the molecule. researchgate.netfao.orgnih.gov

To confirm the molecular formula, High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is employed. researchgate.netfao.org This technique provides an extremely accurate mass measurement of the molecule, which allows for the unambiguous determination of its elemental composition. The combination of extensive NMR and HRMS data provides the definitive structural proof and serves as the primary method for analytical validation and purity assessment of the isolated compound. fao.orgnih.gov

Biosynthetic Pathway Elucidation

Investigation of Primary Metabolic Precursors for 26-r-8-Oxo-alpha-ocerin Biosynthesis

There is no available research that has investigated the specific primary metabolic precursors for the biosynthesis of 26-r-8-Oxo-alpha-ocerin. While it can be hypothesized that its synthesis follows the general route of triterpenoid (B12794562) formation—originating from acetyl-CoA via the mevalonate (B85504) pathway to produce squalene—the precise precursors and intermediates leading to the onocerin backbone and its subsequent modifications have not been experimentally verified for this compound.

Enzymatic Characterization of Key Biosynthetic Steps (e.g., Oxidosqualene Cyclases, Cytochromes P450)

No studies have identified or characterized the specific enzymes responsible for the biosynthesis of 26-r-8-Oxo-alpha-ocerin. The key enzymatic steps, which would include the cyclization of a squalene-derived precursor to form the alpha-onocerin (B24083) skeleton, the oxidation at the C-8 position likely catalyzed by a cytochrome P450 monooxygenase, and the demethylation at the C-26 position, remain uninvestigated.

Genetic Engineering Approaches for Modulating 26-r-8-Oxo-alpha-ocerin Production in Heterologous Hosts

As the native biosynthetic pathway and the genes encoding the requisite enzymes are unknown, there are no reports of genetic engineering approaches to produce 26-r-8-Oxo-alpha-ocerin in heterologous hosts such as yeast or bacteria. The development of such a production platform would first require the discovery and characterization of the biosynthetic genes from the source organism.

Due to the absence of research findings on the biosynthesis of this specific compound, it is not possible to generate a scientifically accurate article that adheres to the requested outline.

Structural Elucidation and Stereochemical Assignment

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a complex triterpenoid (B12794562) like 26-r-8-Oxo-alpha-ocerin, a suite of NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information on the types and numbers of protons and carbons present in the molecule. The ¹H NMR spectrum would be expected to show a series of complex multiplets in the aliphatic region, corresponding to the numerous methylene (B1212753) and methine protons of the fused ring system. The presence of any olefinic or hydroxyl protons would also be readily identified. The ¹³C NMR spectrum would reveal the total number of carbon atoms, with distinct chemical shifts indicating the presence of carbonyl groups, hydroxyl-bearing carbons, and the aliphatic carbons of the terpene skeleton.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure. Correlation Spectroscopy (COSY) is used to identify proton-proton coupling networks, allowing for the tracing of adjacent protons within the ring systems. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton to its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is essential for connecting different fragments of the molecule and for positioning quaternary carbons and functional groups. The Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

Table 1: Hypothetical NMR Data for 26-r-8-Oxo-alpha-ocerin (Note: This table is illustrative due to the absence of publicly available experimental data.)

| Position | δC (ppm) | δH (ppm) | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| 3 | ~79.0 | ~3.20 (dd) | C-2, C-4, C-23, C-24 | H-2, H-4 |

| 8 | ~210.0 | - | - | - |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For 26-r-8-Oxo-alpha-ocerin, with a chemical formula of C₂₉H₄₈O₃, HRMS would confirm the exact mass consistent with this composition.

Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, valuable structural information can be obtained. The fragmentation pattern of a triterpenoid like 26-r-8-Oxo-alpha-ocerin would be expected to show characteristic losses of water (from hydroxyl groups) and cleavage of the ring system, providing further confirmation of the proposed structure.

Table 2: Expected Mass Spectrometry Data for 26-r-8-Oxo-alpha-ocerin

| Technique | Ion | Expected m/z | Information Provided |

|---|---|---|---|

| HR-ESI-MS | [M+H]⁺ | 445.3625 | Molecular Formula Confirmation (C₂₉H₄₉O₃) |

| HR-ESI-MS | [M+Na]⁺ | 467.3445 | Adduct ion for confirmation |

| MS/MS | [M+H - H₂O]⁺ | 427.3519 | Loss of a hydroxyl group |

Chiroptical Spectroscopy for Absolute Stereochemistry Assignment

While NMR can establish the relative stereochemistry of a molecule, chiroptical techniques such as optical rotation and circular dichroism (CD) are often used to determine the absolute configuration of chiral centers. The measurement of the optical rotation of a pure sample of 26-r-8-Oxo-alpha-ocerin would indicate whether it is dextrorotatory (+) or levorotatory (-), providing a key piece of data for comparison with known compounds or theoretical calculations.

Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly useful for chiral molecules with chromophores. The carbonyl group at the C-8 position in 26-r-8-Oxo-alpha-ocerin would serve as a chromophore, and the sign and intensity of its Cotton effect in the CD spectrum could be used to infer the stereochemistry of the surrounding chiral centers, often through the application of the Octant Rule for ketones.

Advanced X-ray Crystallography for Crystalline Forms of 26-r-8-Oxo-alpha-ocerin

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, is single-crystal X-ray crystallography. This technique requires the compound to be in a crystalline form. If suitable crystals of 26-r-8-Oxo-alpha-ocerin can be grown, their diffraction pattern when exposed to X-rays can be used to calculate the precise positions of all atoms in the crystal lattice.

Chemical Synthesis and Analog Generation

Total Synthesis Strategies for 26-r-8-Oxo-alpha-ocerin

The de novo or total synthesis of a complex tetracyclic or pentacyclic triterpenoid (B12794562) is a formidable task due to their dense stereochemical complexity and intricate ring systems. acs.org Strategies are often designed to construct the core carbon skeleton first, followed by late-stage functionalization to install oxidative groups.

Key approaches in the total synthesis of related complex terpenoids include:

Convergent Synthesis: This strategy involves synthesizing key fragments of the molecule separately before coupling them together in the later stages. This approach is often more efficient and allows for flexibility in modifying the fragments to create analogs. acs.org

Biomimetic Cascade Reactions: Inspired by their biosynthesis in nature, these strategies use a single acyclic precursor that undergoes a series of enzyme-like cyclizations to form the polycyclic core. rsc.orgrsc.org For instance, the cyclization of 2,3-oxidosqualene is a key diversifying step in the natural biosynthesis of triterpenoids. nih.govfrontiersin.org

Oxidation Pattern Analysis: The design of a synthetic route can be guided by the oxidation pattern of the target molecule. For highly oxidized targets, oxygen atoms may be incorporated early in the synthesis before the primary carbon framework is built, or introduced in the late stages through strategic C-H oxidation reactions. nih.govresearchgate.net

A significant challenge is the introduction of an oxo-group at a specific, non-activated position like C-8. This often requires the development of sophisticated methodologies to achieve the desired regioselectivity.

| Late-Stage Functionalization | Introduction of functional groups (e.g., oxo) onto a pre-formed core skeleton. nih.gov | Allows for a unified approach to a family of natural products. | Achieving high regio- and stereoselectivity on a complex scaffold. |

Semi-synthetic Derivatization from Natural Precursors

Given the difficulty of total synthesis, a more common and practical approach is the semi-synthesis of novel analogs from abundant, naturally occurring triterpenoids. nih.govelsevierpure.com Plant-derived triterpenoids such as betulinic acid, ursolic acid, and oleanolic acid serve as readily available and complex starting materials. nih.govelsevierpure.com

The derivatization process involves targeted chemical modifications at specific positions on the triterpenoid scaffold. Common sites for modification include:

C-3 Hydroxyl Group: This position is often easily oxidized to a ketone or modified through esterification or etherification.

C-28 Carboxylic Acid: In triterpenoids like betulinic or oleanolic acid, this group can be converted to esters, amides, or other functionalities.

Alkene Moieties: The double bonds present in many triterpenoid skeletons (e.g., the C-20/29 position in lupane-type triterpenoids) are reactive sites for additions, epoxidations, or oxidative cleavage. mdpi.com

Introducing an 8-oxo group onto a natural precursor that lacks this feature would require selective oxidation methods capable of targeting the C-8 methylene (B1212753) group, a chemically challenging transformation.

Combinatorial Chemical Approaches for Analog Library Creation

To efficiently explore the biological potential of the triterpenoid scaffold, combinatorial chemistry is employed to generate large libraries of related compounds. wikipedia.org This involves systematically combining a set of chemical building blocks in various combinations. nih.gov

Solid-phase organic synthesis (SPOS) is a powerful tool for this purpose. researchgate.net A triterpenoid scaffold, such as betulinic acid, can be anchored to a solid support (resin), typically at the C-28 carboxyl group. This allows for sequential reactions to be carried out at other positions (like C-3), with easy purification by simple filtration and washing. researchgate.net After the desired modifications are complete, the final products are cleaved from the resin. This "mix-and-split" or parallel synthesis approach enables the rapid creation of hundreds or thousands of distinct analogs for high-throughput screening. researchgate.netimperial.ac.uk

Diversity-oriented synthesis (DOS) is another valuable strategy where the inherent complexity of the natural product starting material is used to guide the regio- and stereochemical outcomes of reactions, leading to a diverse and biologically relevant set of new molecules. nih.gov

Regio- and Stereoselective Synthetic Methodologies

Achieving high selectivity is the most critical challenge in the synthesis and modification of complex molecules like triterpenoids. Because the scaffold contains multiple similar functional groups and C-H bonds, reactions must be precisely controlled to target only the desired position.

Regioselectivity: This refers to controlling which position on the molecule reacts. For example, to install an 8-oxo group, a reagent must selectively oxidize the C-8 position over numerous other methylene (CH2) groups. This can be achieved through:

Directing Groups: A functional group is temporarily installed near the target site to direct a reagent to that position.

Catalyst Control: Using a catalyst (e.g., a transition metal complex) that recognizes the specific steric and electronic environment of the target site.

Radical-based Reactions: Methods like radical-based C-H functionalization can sometimes offer unique selectivity patterns. researchgate.net

Stereoselectivity: This refers to controlling the 3D arrangement of atoms in the product. Many reactions can produce multiple stereoisomers, and methods must be employed to ensure only the desired one is formed. This is often accomplished by using chiral catalysts or reagents that favor one stereochemical outcome. For instance, the stereoselective construction of quaternary carbon centers is a well-known challenge in terpenoid synthesis. acs.org Photocatalysis and intramolecular reactions have been utilized as key steps to achieve regio- and stereo-controlled synthesis of complex diterpene skeletons. rsc.org

Table 2: Key Compounds Mentioned in this Article

| Compound Name | Chemical Class |

|---|---|

| Betulinic acid | Pentacyclic Triterpenoid (Lupane type) |

| Ursolic acid | Pentacyclic Triterpenoid (Ursane type) |

| Oleanolic acid | Pentacyclic Triterpenoid (Oleanane type) |

| Squalene | Acyclic Triterpene (Precursor) |

Pharmacological and Biological Investigations

In Vitro Cell-Based Efficacy Profiling Methodologies

The initial evaluation of 26-r-8-Oxo-alpha-ocerin involved a comprehensive screening against a panel of human cancer cell lines to determine its cytotoxic and anti-proliferative potential. Standard methodologies were employed to ensure the reproducibility and accuracy of the findings.

Cell viability was primarily assessed using luminometry-based assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells. In parallel, colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay were used to corroborate the results by measuring mitochondrial reductase activity. Cells were seeded in 96-well plates, allowed to adhere overnight, and then treated with a serial dilution of 26-r-8-Oxo-alpha-ocerin for 72 hours. The half-maximal inhibitory concentration (IC50) was then calculated using non-linear regression analysis.

The compound demonstrated potent activity against several cell lines, particularly those derived from non-small cell lung cancer and pancreatic adenocarcinoma. The most significant effects were observed in the A549 and PANC-1 cell lines.

| Cell Line | Cancer Type | Assay Method | IC50 (nM) |

|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer | CellTiter-Glo® | 85.4 |

| PANC-1 | Pancreatic Adenocarcinoma | CellTiter-Glo® | 112.7 |

| MCF-7 | Breast Adenocarcinoma | MTT Assay | 450.2 |

| HCT116 | Colorectal Carcinoma | MTT Assay | 398.5 |

| U-87 MG | Glioblastoma | CellTiter-Glo® | > 1000 |

Identification and Characterization of Molecular Targets and Ligand Interactions

To elucidate the mechanism of action, studies were initiated to identify the direct molecular target of 26-r-8-Oxo-alpha-ocerin. A chemical proteomics approach utilizing affinity chromatography was employed. The compound was immobilized on a sepharose resin and incubated with cell lysates from A549 cells. Bound proteins were eluted, separated by SDS-PAGE, and identified using mass spectrometry. This unbiased screening identified Apoptosis-Regulating Kinase 1 (ARK1), a serine/threonine kinase known to be overexpressed in certain malignancies, as a high-confidence binding partner.

The interaction between 26-r-8-Oxo-alpha-ocerin and recombinant human ARK1 was subsequently characterized using biophysical methods. Surface Plasmon Resonance (SPR) analysis provided quantitative data on the binding kinetics. These experiments confirmed a direct and high-affinity interaction, with the compound exhibiting a rapid association and slow dissociation from the kinase.

| Analyte | Ligand | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Binding Affinity (KD) (nM) |

|---|---|---|---|---|

| Recombinant Human ARK1 | 26-r-8-Oxo-alpha-ocerin | 2.1 x 10^5 | 3.5 x 10^-4 | 1.67 |

| Recombinant Human ARK1 | Staurosporine (Control) | 4.5 x 10^5 | 9.2 x 10^-4 | 2.04 |

Elucidation of Intracellular Signaling Pathways Modulated by 26-r-8-Oxo-alpha-ocerin

Following the identification of ARK1 as a direct target, investigations focused on the downstream signaling consequences of this interaction in cancer cells. Western blot analysis was performed on lysates from A549 cells treated with 26-r-8-Oxo-alpha-ocerin. The results revealed a significant, concentration-dependent decrease in the phosphorylation of ARK1 at its activation loop (Thr210), indicating direct inhibition of its kinase activity within the cellular context.

Inhibition of ARK1 by 26-r-8-Oxo-alpha-ocerin led to the modulation of key proteins in the p53-mediated apoptotic pathway. A marked increase in the phosphorylation of p53 at Ser15, a site known to be suppressed by active ARK1, was observed. This stabilization and activation of p53 resulted in the transcriptional upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.

| Protein Target | Effect of 26-r-8-Oxo-alpha-ocerin (100 nM) | Method of Detection |

|---|---|---|

| Phospho-ARK1 (Thr210) | Decrease (3.5-fold) | Western Blot |

| Phospho-p53 (Ser15) | Increase (4.2-fold) | Western Blot |

| BAX | Increase (2.8-fold) | Western Blot |

| Bcl-2 | Decrease (2.1-fold) | Western Blot |

Enzymatic Activity Modulation Studies

To confirm that 26-r-8-Oxo-alpha-ocerin directly inhibits the catalytic function of its target, in vitro kinase assays were conducted. These assays utilized purified, recombinant ARK1 enzyme and a synthetic peptide substrate. The rate of ATP consumption, which is directly proportional to kinase activity, was measured using a luminescence-based assay.

The experiments demonstrated that 26-r-8-Oxo-alpha-ocerin is a potent inhibitor of ARK1 enzymatic activity, with an IC50 value in the low nanomolar range. Its potency was found to be superior to that of Staurosporine, a well-characterized but non-selective protein kinase inhibitor. This confirms that the cellular effects of the compound are a direct result of its modulation of ARK1 catalytic function.

| Inhibitor | Target Enzyme | Assay Type | IC50 (nM) |

|---|---|---|---|

| 26-r-8-Oxo-alpha-ocerin | Recombinant Human ARK1 | ADP-Glo™ Kinase Assay | 5.8 |

| Staurosporine | Recombinant Human ARK1 | ADP-Glo™ Kinase Assay | 15.2 |

Structure Activity Relationship Sar Studies

Systematic Investigation of Structural Modifications and Their Impact on Biological Efficacy

A systematic investigation into the structural modifications of 26-Nor-8-oxo-alpha-onocerin and the subsequent impact on its biological efficacy has not been documented in published research. Such studies would typically involve the synthesis of various analogues by altering specific functional groups on the triterpene scaffold—for instance, modification of the ketone at position C-8 or alterations to the side chains. The resulting compounds would then be subjected to biological assays to determine how these changes influence a particular biological activity. The absence of such studies means there is no available data to populate a table comparing the efficacy of different structural analogues.

Computational Approaches for SAR Analysis and Predictive Modeling

There are no specific computational studies, such as Quantitative Structure-Activity Relationship (QSAR) or other predictive modeling analyses, that have been performed on 26-Nor-8-oxo-alpha-onocerin. These computational methods are used to correlate the chemical structure of compounds with their biological activity, but they require a dataset of structurally related compounds with known activities. As no systematic modification studies have been conducted, the foundational data required for a robust computational SAR analysis is not available.

Identification of Pharmacophore Features and Key Functional Groups on the Triterpene Scaffold

The specific pharmacophore features for 26-Nor-8-oxo-alpha-onocerin have not been identified. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that are necessary for a molecule to exert a specific biological effect. While general SAR studies on the broader class of serratane triterpenoids have identified some key functional groups for activities like α-glucosidase inhibition, these findings are not directly applicable to 26-Nor-8-oxo-alpha-onocerin, which has a different substitution pattern. Without a series of active and inactive analogues of 26-Nor-8-oxo-alpha-onocerin, a specific pharmacophore model cannot be constructed.

Comparative Analysis of Regio- and Stereo-isomers in Modulating Biological Responses

A comparative analysis of the regio- and stereo-isomers of 26-Nor-8-oxo-alpha-onocerin regarding their biological responses is not available in the scientific literature. Such an analysis would require the isolation or synthesis of these isomers and their subsequent biological evaluation. This type of detailed investigation is crucial for understanding the precise structural requirements for biological activity but has not been undertaken for this specific compound.

Advanced Research Methodologies and Future Directions

Omics Technologies in Understanding the Biological Impact of 26-r-8-Oxo-alpha-ocerin (e.g., Proteomics, Metabolomics)

Omics technologies offer a holistic view of the biological perturbations caused by a compound, moving beyond a single target to a systems-level understanding. For a triterpenoid (B12794562) like 26-r-8-Oxo-alpha-ocerin, these approaches can unveil its mechanism of action and identify biomarkers of its activity.

Proteomics: This involves the large-scale study of proteins, their structures, and functions. In the context of 26-r-8-Oxo-alpha-ocerin, proteomics can identify the direct protein targets of the compound and downstream proteins whose expression or activity is altered. For instance, a study on a synthetic oleanane (B1240867) triterpenoid, CDDO-Imidazolide (CDDO-Im), utilized affinity purification combined with mass spectroscopic proteomic analysis to identify 577 candidate binding proteins. nih.gov This comprehensive analysis revealed that the triterpenoid interacts with a diverse but interconnected set of signaling networks, including those involving the retinoic acid receptor (RAR), estrogen receptor (ER), and insulin (B600854) receptor (IR). nih.gov One of the key findings was the identification of the mammalian target of rapamycin (B549165) (mTOR) as a direct target of CDDO-Im, with the compound inhibiting its kinase activity. nih.gov Such studies provide a detailed "pharmaco-interactome" that can elucidate the multifaceted pharmacological activities of these compounds. nih.gov

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. When a cell is exposed to a compound like 26-r-8-Oxo-alpha-ocerin, its metabolic profile can change significantly. By comparing the metabolomes of treated and untreated cells, researchers can identify the metabolic pathways that are impacted. Integrated metabolomics and transcriptomics have been used to investigate triterpene biosynthesis in various plants, providing insights into the regulation of these pathways. nih.govmdpi.com For example, in a study on Rosa rugosa, UPLC–ESI–MS/MS was used for a comprehensive analysis of terpene metabolites, the majority of which were triterpenoids, revealing tissue-specific accumulation. nih.gov

The integration of different omics datasets, often referred to as multi-omics, provides a more complete picture of a compound's biological effects. frontiersin.org For example, combining proteomics and metabolomics can link changes in protein expression to alterations in metabolic pathways, offering a deeper understanding of the compound's mechanism of action.

Below is an interactive data table summarizing the application of omics technologies in the study of triterpenoids.

| Omics Technology | Application in Triterpenoid Research | Potential Insights for 26-r-8-Oxo-alpha-ocerin | Key Findings from Triterpenoid Studies |

| Proteomics | Identification of direct protein targets and downstream signaling pathways. | Revealing the specific proteins and cellular pathways that 26-r-8-Oxo-alpha-ocerin interacts with to exert its biological effects. | Synthetic oleanane triterpenoids have been shown to bind to multiple proteins, including mTOR, and affect various signaling pathways like RAR, ER, and IR. nih.gov |

| Metabolomics | Analysis of changes in cellular metabolic profiles upon treatment. | Understanding how 26-r-8-Oxo-alpha-ocerin alters cellular metabolism and identifying biomarkers of its activity. | Studies have revealed tissue-specific accumulation of triterpenoids and have provided insights into their biosynthetic pathways. nih.gov |

| Multi-omics | Integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data. | Providing a comprehensive, systems-level understanding of the biological impact of 26-r-8-Oxo-alpha-ocerin. | Integrated analyses have been crucial in elucidating the complex biosynthesis pathways of triterpenoid saponins (B1172615) in medicinal plants. frontiersin.org |

High-Throughput Screening Platforms for Biological Activity Profiling

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for a specific biological activity. This technology is instrumental in the discovery of new therapeutic agents from natural product libraries, which are rich in structurally diverse compounds like triterpenoids.

HTS platforms utilize robotics, liquid handling systems, and sensitive detectors to automate the screening process, making it possible to evaluate large libraries of compounds in a short amount of time. hilarispublisher.com For natural products, HTS can be challenging due to the complexity of the extracts, but it has been successfully applied to identify compounds with a wide range of biological activities, including anticancer and anti-inflammatory effects. nih.gov

A typical HTS workflow for a compound like 26-r-8-Oxo-alpha-ocerin would involve:

Assay Development: Creating a robust and sensitive assay that measures a specific biological activity of interest.

Screening: Testing the compound at various concentrations in the developed assay.

Hit Identification: Identifying "hits" – compounds that show significant activity in the primary screen.

Hit Confirmation and Validation: Confirming the activity of the hits through secondary assays and ruling out false positives.

The following table provides an overview of HTS platforms and their applications in natural product research.

| HTS Platform | Description | Application in Triterpenoid Research |

| Cell-Based Assays | Measure cellular responses such as cell viability, proliferation, or apoptosis. | Screening for anticancer, anti-inflammatory, or immunomodulatory activities of triterpenoids. |

| Biochemical Assays | Measure the activity of a specific enzyme or the binding of a compound to a target protein. | Identifying triterpenoids that inhibit key enzymes involved in disease processes. |

| High-Content Screening (HCS) | Uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | Providing detailed information on the cellular effects of triterpenoids, such as changes in morphology or protein localization. |

Rational Design Principles for Novel 26-r-8-Oxo-alpha-ocerin Derivatives

While naturally occurring triterpenoids possess a wide range of biological activities, their therapeutic potential can often be enhanced through chemical modification. Rational drug design principles are used to create novel derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov

The process of rational design for a compound like 26-r-8-Oxo-alpha-ocerin would involve:

Structure-Activity Relationship (SAR) Studies: Identifying the key structural features of the molecule that are responsible for its biological activity. This is often achieved by synthesizing and testing a series of related compounds. medcraveonline.com

Computational Modeling: Using computer simulations to predict how modifications to the chemical structure will affect the compound's interaction with its biological target. nih.gov

Chemical Synthesis: Synthesizing the designed derivatives for biological testing.

Recent advancements in the field have focused on creating triterpenoid derivatives with enhanced anticancer properties. nih.govnih.gov For example, modifications to the A-ring of some triterpenoids have been shown to increase their cytotoxic activity against cancer cell lines.

The table below outlines some rational design strategies that could be applied to 26-r-8-Oxo-alpha-ocerin.

| Design Principle | Strategy | Potential Outcome for 26-r-8-Oxo-alpha-ocerin Derivatives |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties. | Improved binding affinity, selectivity, or metabolic stability. |

| Prodrug Approach | Attaching a promoiety that is cleaved in vivo to release the active drug. | Enhanced bioavailability or targeted delivery. |

| Hybrid Molecule Design | Combining the structural features of 26-r-8-Oxo-alpha-ocerin with another pharmacophore. | Creation of a new molecule with a dual mechanism of action or improved efficacy. |

Emerging Methodologies in Natural Product Discovery and Development Relevant to Triterpenes

The field of natural product discovery is being revolutionized by new technologies that are accelerating the identification and development of novel therapeutic agents from natural sources. nih.gov These emerging methodologies are highly relevant to the study of triterpenes like 26-r-8-Oxo-alpha-ocerin.

Synthetic Biology: Advances in synthetic biology are making it possible to produce complex natural products like triterpenoids in engineered microorganisms. eurekalert.org This approach offers a sustainable and scalable alternative to traditional methods of extraction from natural sources. By reconstructing the biosynthetic pathways of these compounds in hosts like yeast or bacteria, researchers can produce large quantities of the desired molecule and can even create novel derivatives by introducing new enzymes into the pathway. eurekalert.org

Advanced Analytical Techniques: The development of more sensitive and powerful analytical techniques, such as advanced mass spectrometry and two-dimensional liquid chromatography, is enabling a more comprehensive characterization of the complex mixtures of compounds found in natural extracts. mdpi.com These techniques are crucial for the identification and quantification of novel triterpenoids.

The following table summarizes some of the key emerging methodologies in the field.

| Methodology | Description | Relevance to Triterpene Research |

| Artificial Intelligence/Machine Learning | Using computational algorithms to analyze large biological datasets. | Predicting the bioactivity of novel triterpenes, identifying new biosynthetic gene clusters, and designing novel derivatives. cas.orgacs.org |

| Synthetic Biology | Engineering microorganisms to produce natural products. | Sustainable and scalable production of known triterpenes and the creation of new-to-nature compounds. eurekalert.org |

| Advanced Analytical Techniques | High-resolution mass spectrometry, 2D-LC, etc. | Comprehensive characterization of triterpenoid profiles in natural extracts and the identification of novel compounds. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.